Sdh-IN-8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

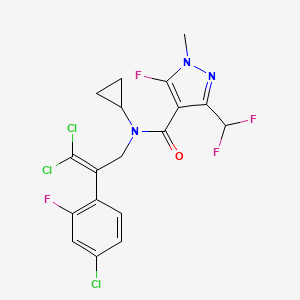

Molecular Formula |

C18H14Cl3F4N3O |

|---|---|

Molecular Weight |

470.7 g/mol |

IUPAC Name |

N-cyclopropyl-N-[3,3-dichloro-2-(4-chloro-2-fluorophenyl)prop-2-enyl]-3-(difluoromethyl)-5-fluoro-1-methylpyrazole-4-carboxamide |

InChI |

InChI=1S/C18H14Cl3F4N3O/c1-27-17(25)13(14(26-27)16(23)24)18(29)28(9-3-4-9)7-11(15(20)21)10-5-2-8(19)6-12(10)22/h2,5-6,9,16H,3-4,7H2,1H3 |

InChI Key |

UPRYCYWDTNFILW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=N1)C(F)F)C(=O)N(CC(=C(Cl)Cl)C2=C(C=C(C=C2)Cl)F)C3CC3)F |

Origin of Product |

United States |

Foundational & Exploratory

Sdh-IN-8: A Technical Guide to its Mechanism of Action as a Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of Sdh-IN-8, a potent inhibitor of succinate dehydrogenase (SDH). This compound, also identified as compound G40, has emerged from recent research as a powerful fungicidal agent. This document outlines its core biochemical interactions, summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated cellular pathways and research workflows.

Core Mechanism of Action

This compound exerts its biological effect by directly targeting and inhibiting succinate dehydrogenase (SDH), also known as mitochondrial Complex II. This enzyme is a critical component of two central metabolic pathways in eukaryotic cells:

-

The Krebs Cycle (Tricarboxylic Acid Cycle): SDH catalyzes the oxidation of succinate to fumarate.

-

The Electron Transport Chain: As Complex II, SDH transfers electrons from succinate to the ubiquinone pool, contributing to the generation of ATP through oxidative phosphorylation.

By inhibiting SDH, this compound effectively disrupts cellular respiration and energy production. The primary molecular consequence of this inhibition is the intracellular accumulation of the substrate, succinate. This buildup of succinate acts as an oncometabolite and triggers a cascade of downstream cellular effects, most notably the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) under normal oxygen conditions (normoxia), a phenomenon often referred to as "pseudohypoxia".[1][2][3]

Chemical Structure of this compound (Compound G40)

-

Formula: C₁₈H₁₄Cl₃F₄N₃O

-

Molecular Weight: 470.68

-

CAS Number: 2757173-77-4

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds as reported in the primary literature.[4][5]

Table 1: In Vitro Inhibitory Activity against Porcine Succinate Dehydrogenase

| Compound | Identifier | IC₅₀ (nM) |

| This compound | G40 | 27.00 |

| Sdh-IN-7 | G28 | 26.00 |

IC₅₀: The half-maximal inhibitory concentration.

Table 2: In Vivo Fungicidal Activity (Greenhouse Assay)

| Compound | Target Pathogen | Host Plant | Activity (EC₉₀ in mg/L) |

| G37 | Wheat Powdery Mildew | Wheat | 0.031 |

| G34 | Cucumber Powdery Mildew | Cucumber | 1.67 |

EC₉₀: The effective concentration required to inhibit 90% of the fungal growth. Note: Specific EC₅₀ or EC₉₀ values for this compound (G40) against these fungal pathogens are not available in the cited abstracts; the data presented is for structurally related compounds from the same study to indicate the potency of this chemical class.[4]

Signaling Pathways and Logical Relationships

The inhibition of SDH by this compound initiates a critical cellular signaling cascade. The accumulation of succinate directly impacts the regulation of HIF-1α, a master transcriptional regulator of the cellular response to hypoxia.

SDH Inhibition and HIF-1α Stabilization Pathway

Under normal oxygen levels (normoxia), Prolyl Hydroxylase Domain (PHD) enzymes hydroxylate HIF-1α, targeting it for ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Accumulated succinate competitively inhibits PHD enzymes. This prevents HIF-1α hydroxylation, leading to its stabilization and translocation to the nucleus, where it activates the transcription of hypoxia-responsive genes involved in angiogenesis, glycolysis, and cell survival.

References

- 1. In vitro and in vivo inhibitory effects of the Sanghuang mushroom extracts against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of Powdery Mildew Resistance in Cucumber Using CRISPR/Cas9-Mediated Mutagenesis of CsaMLO8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Discovery and Synthesis of Sdh-IN-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-8, also known as compound G40, is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This document provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound. It includes detailed experimental protocols for its synthesis and bioassays, quantitative data on its inhibitory and fungicidal activities, and visualizations of the relevant signaling pathway and experimental workflows. This guide is intended to serve as a valuable resource for researchers in the fields of agrochemistry, drug discovery, and mitochondrial biology.

Discovery and Rationale

This compound was developed through a scaffold hopping strategy aimed at discovering novel succinate dehydrogenase inhibitors (SDHIs) with improved fungicidal properties. The design of this compound is based on a series of N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivatives. Computational modeling suggested that the gem-dichloralkene fragment and a fluorine-substituted pyrazole could form favorable hydrophobic and dipolar-dipolar interactions within the SDH active site, leading to potent inhibition.

Quantitative Data

The biological activity of this compound and related compounds has been quantified through various in vitro and in vivo assays. The following tables summarize the key findings.

Table 1: In Vitro Inhibitory Activity against Porcine Succinate Dehydrogenase

| Compound | IC50 (nM)[1] |

| This compound (G40) | 27.00 |

| G28 | 26.00 |

Table 2: In Vivo Fungicidal Activity of Related Compounds

| Compound | Target Fungus | EC90 (mg/L)[1] |

| G37 | Wheat Powdery Mildew | 0.031 |

| G34 | Cucumber Powdery Mildew | 1.67 |

Table 3: Comparative Antifungal Activity (EC50 in μg/mL) of various Pyrazole Carboxamide SDH Inhibitors against a Range of Phytopathogenic Fungi

| Compound Reference | Rhizoctonia solani | Sclerotinia sclerotiorum | Botrytis cinerea | Valsa mali |

| 8e [2] | 0.012 | 0.123 | - | - |

| 12 [3] | 0.021 | - | - | - |

| 7ai [1][4] | 0.37 | - | - | - |

| 5l [5] | - | - | 0.392 | - |

| 6i [6] | - | - | - | 1.77 |

| 23i [6] | 3.79 | - | - | - |

| Boscalid (Control) [2][6] | 0.464 | 0.159 | - | 9.19 |

| Fluxapyroxad (Control) [2] | 0.036 | 0.104 | - | - |

Note: A comprehensive fungicidal spectrum for this compound (G40) is not publicly available. The data for related pyrazole carboxamide SDH inhibitors are provided for comparative purposes.

Experimental Protocols

Synthesis of this compound (G40)

The synthesis of this compound is achieved through a multi-step process, with the general scheme for related compounds being publicly available. The final step involves the amidation of a pyrazole carboxylic acid intermediate with a specific cyclopropylamine.

General Procedure for the Synthesis of N-cyclopropyl-1-(2,2-dichloro-1-methylcyclopropyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide derivatives:

-

Preparation of the Pyrazole Carboxylic Acid Intermediate: The synthesis of the core 1-(2,2-dichloro-1-methylcyclopropyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a key preceding step.

-

Amidation Reaction: To a solution of the pyrazole carboxylic acid intermediate in an appropriate solvent (e.g., dichloromethane), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an activator like 1-hydroxybenzotriazole (HOBt) are added.

-

Addition of Amine: The corresponding cyclopropylamine is then added to the reaction mixture.

-

Base and Reaction Conditions: A base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is added, and the reaction is stirred at room temperature for a specified period (typically several hours) until completion, which is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The combined organic layers are dried and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the final N-cyclopropyl-1-(2,2-dichloro-1-methylcyclopropyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxamide derivative, this compound.

Porcine Succinate Dehydrogenase Inhibition Assay

The inhibitory activity of this compound against porcine SDH is determined using a colorimetric assay.

-

Preparation of Reagents:

-

Assay Buffer: Typically a phosphate buffer at a physiological pH.

-

Substrate: Succinate solution.

-

Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP).

-

Intermediate Electron Carrier: Phenazine methosulfate (PMS).

-

Enzyme: Porcine mitochondrial suspension containing SDH.

-

Inhibitor: this compound dissolved in a suitable solvent (e.g., DMSO) at various concentrations.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate.

-

The reaction mixture contains the assay buffer, substrate, electron acceptor, and intermediate electron carrier.

-

The inhibitor at different concentrations is added to the wells.

-

The reaction is initiated by the addition of the enzyme solution.

-

The reduction of DCPIP is monitored spectrophotometrically by measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm) over time in kinetic mode.

-

-

Data Analysis:

-

The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.

-

The percentage of inhibition is calculated by comparing the rates of the inhibitor-treated wells to the control (no inhibitor).

-

The IC50 value, the concentration of the inhibitor that causes 50% inhibition, is determined by fitting the dose-response data to a suitable equation using non-linear regression analysis.

-

In Vitro Antifungal Susceptibility Testing

The antifungal activity of this compound and its analogs is evaluated using a mycelial growth inhibition assay.

-

Preparation of Media and Plates:

-

Potato Dextrose Agar (PDA) is prepared and autoclaved.

-

The test compound (this compound) is dissolved in a solvent (e.g., DMSO) and added to the molten PDA at various final concentrations.

-

The PDA mixed with the compound is poured into Petri dishes.

-

-

Inoculation:

-

Mycelial plugs (typically 5 mm in diameter) are taken from the edge of an actively growing culture of the target fungus.

-

A single mycelial plug is placed at the center of each PDA plate.

-

-

Incubation:

-

The plates are incubated at a suitable temperature (e.g., 25 °C) in the dark.

-

-

Measurement and Analysis:

-

The diameter of the fungal colony is measured in two perpendicular directions after a specific incubation period (when the colony in the control plate has reached a certain size).

-

The percentage of mycelial growth inhibition is calculated relative to the control (no compound).

-

The EC50 value, the effective concentration that inhibits 50% of mycelial growth, is calculated by probit analysis or other suitable statistical methods.

-

Mandatory Visualizations

Signaling Pathway of Succinate Dehydrogenase Inhibition

Caption: Signaling pathway initiated by the inhibition of Succinate Dehydrogenase (SDH) by this compound.

Experimental Workflow for In Vitro Antifungal Assay

Caption: Experimental workflow for determining the in vitro antifungal activity of this compound.

References

- 1. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent and Specific Inhibition of Succinate Dehydrogenase by Sdh-IN-8

A Technical Guide for Researchers and Drug Development Professionals

Core Target: Succinate Dehydrogenase (SDH)

Sdh-IN-8 is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane.[1][2] Also known as Complex II of the electron transport chain, SDH plays a unique dual role in cellular metabolism. It is the only enzyme that participates in both the citric acid (TCA) cycle and oxidative phosphorylation.[3][4] In the TCA cycle, SDH catalyzes the oxidation of succinate to fumarate. The electrons harvested from this reaction are then passed through a series of iron-sulfur clusters within the SDH complex before being transferred to ubiquinone (Coenzyme Q), reducing it to ubiquinol. This process directly links the TCA cycle to the electron transport chain, contributing to the generation of ATP.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound has been quantified against both mammalian and fungal SDH, highlighting its potential as a research tool and a fungicidal agent.

| Target Organism/Enzyme | Parameter | Value |

| Porcine SDH | IC50 | 27 nM[1][2] |

| Rhizoctonia solani | EC50 | 0.1843 mg/L |

| Botrytis cinerea | EC50 | 0.4829 mg/L |

| Sclerotinia sclerotiorum | EC50 | 0.1349 mg/L |

Table 1: In vitro inhibitory and fungicidal activity of this compound.

Mechanism of Action: Disruption of Cellular Respiration

This compound exerts its biological effects by directly inhibiting the enzymatic activity of SDH. By blocking the oxidation of succinate, this compound disrupts two fundamental cellular processes: the citric acid cycle and the electron transport chain. This leads to a depletion of cellular energy (ATP) and an accumulation of the substrate, succinate. The accumulation of succinate has been shown to have far-reaching consequences, acting as an oncometabolite and influencing various signaling pathways, including the stabilization of hypoxia-inducible factor 1-alpha (HIF-1α), which can promote a pseudo-hypoxic state.[5]

Experimental Protocols

Determination of IC50 for SDH Inhibition

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of this compound against SDH, adapted from standard colorimetric assays.

1. Materials and Reagents:

-

This compound

-

Isolated mitochondria or purified SDH enzyme

-

SDH Assay Buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)

-

Substrate: Sodium Succinate

-

Electron Acceptor: 2,6-dichlorophenolindophenol (DCPIP) or 2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium chloride (INT)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 600 nm (for DCPIP) or 495 nm (for INT)

2. Procedure:

-

Enzyme Preparation: Prepare a working solution of isolated mitochondria or purified SDH in ice-cold SDH Assay Buffer. The concentration should be optimized to yield a linear reaction rate over a 10-30 minute period.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in SDH Assay Buffer to achieve a range of final concentrations for the assay.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

SDH Assay Buffer

-

This compound solution at various concentrations (or solvent control)

-

Enzyme preparation

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 5-10 minutes) at the desired assay temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the substrate (sodium succinate) and the electron acceptor (DCPIP or INT) to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance over time using a spectrophotometer. For DCPIP, the reduction is measured as a decrease in absorbance at 600 nm. For INT, the formation of formazan is measured as an increase in absorbance at 495 nm.

-

Data Analysis:

-

Calculate the initial reaction rates (V) for each inhibitor concentration.

-

Plot the reaction rates against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of SDH activity.[6][7]

-

Determination of Fungicidal EC50

This protocol outlines a general method for determining the half-maximal effective concentration (EC50) of this compound against fungal species using a mycelial growth inhibition assay.

1. Materials and Reagents:

-

This compound

-

Fungal species of interest (e.g., Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorum)

-

Appropriate fungal growth medium (e.g., Potato Dextrose Agar - PDA)

-

Sterile petri dishes

-

Solvent for this compound (e.g., DMSO)

-

Incubator

2. Procedure:

-

Inhibitor-Medium Preparation: Prepare a stock solution of this compound in a suitable solvent. Add various concentrations of the this compound stock solution to the molten fungal growth medium to achieve the desired final concentrations. A solvent control (medium with solvent only) should also be prepared.

-

Plating: Pour the this compound-containing medium and the control medium into sterile petri dishes and allow them to solidify.

-

Inoculation: Place a small, uniform-sized plug of mycelium from an actively growing fungal culture onto the center of each agar plate.

-

Incubation: Incubate the plates at the optimal growth temperature for the specific fungal species.

-

Measurement: After a defined incubation period (when the mycelium in the control plate has reached a significant size but not covered the entire plate), measure the diameter of the fungal colony on each plate.

-

Data Analysis:

-

Calculate the percentage of mycelial growth inhibition for each this compound concentration relative to the solvent control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 value, which is the concentration of this compound that inhibits fungal growth by 50%.

-

Conclusion

This compound is a valuable tool for studying the role of succinate dehydrogenase in cellular metabolism and for investigating the consequences of its inhibition. Its potent and specific activity makes it a useful probe for dissecting the intricate pathways regulated by SDH. Furthermore, its demonstrated fungicidal properties suggest its potential as a lead compound for the development of novel antifungal agents. The provided experimental protocols offer a foundation for researchers to further explore the biochemical and cellular effects of this potent SDH inhibitor.

References

Sdh-IN-8 Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-8, also identified as compound G40, is a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][2][3] Its inhibitory action disrupts cellular respiration, leading to fungicidal properties. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its analogs, based on the findings from the structure-based discovery and optimization of novel SDH inhibitors. The core of this research lies in a scaffold hopping strategy, leading to the development of a series of N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivatives with significant biological activity.[2][4]

Core Structure and SAR Analysis

The development of this compound and its analogs originated from a scaffold hopping approach aimed at discovering novel chemical entities with potent SDH inhibitory activity.[2][4] The core structure consists of a pyrazole-carboxamide moiety, a known pharmacophore for SDH inhibitors, coupled with a novel gem-dichloralkene fragment and an N-cyclopropyl group. The systematic modification of this core structure has provided valuable insights into the structural requirements for potent SDH inhibition and fungicidal efficacy.

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative SAR data for this compound (G40) and its key analogs. The data includes inhibitory activity against porcine SDH (IC50) and fungicidal activity against wheat powdery mildew (WPM) and cucumber powdery mildew (CPM) (EC90).

| Compound ID | R Group Variation | Porcine SDH IC50 (nM) | WPM EC90 (mg/L) | CPM EC90 (mg/L) |

| G28 | 3,4,5-trifluorophenyl | 26.00[2] | - | - |

| G34 | 3,5-difluorophenyl | - | - | 1.67[2] |

| G37 | 2,3,4-trifluorophenyl | - | 0.031[2] | - |

| This compound (G40) | 2,4,6-trifluorophenyl | 27.00 [2][3] | - | - |

Note: A lower IC50 value indicates greater potency in inhibiting the enzyme. A lower EC90 value indicates greater efficacy in controlling the fungal pathogen.

The SAR data reveals several key trends:

-

Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly influence both enzyme inhibition and fungicidal activity. The presence of multiple fluorine atoms is a common feature among the most potent compounds.

-

gem-Dichloralkene Fragment: Computational analysis suggests that the gem-dichloralkene fragment engages in hydrophobic interactions within the SDH binding pocket, contributing to the high inhibitory potency.[2]

-

Fluorinated Pyrazole: The fluorine-substituted pyrazole ring is proposed to form a dipolar interaction with the enzyme, further enhancing binding affinity.[2]

-

N-cyclopropyl Group: The cyclopropyl moiety attached to the amide nitrogen is a consistent feature in this series, suggesting its importance for optimal interaction with the target enzyme.

Experimental Protocols

Synthesis of this compound Analogs

The synthesis of the N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivatives was achieved through a multi-step process. A general synthetic route is outlined below. For detailed procedures, please refer to the primary literature.

Diagram: General Synthetic Pathway for this compound Analogs

References

Sdh-IN-8: A Potent Succinate Dehydrogenase Inhibitor with Fungicidal Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-8, also identified as compound G40, is a highly potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle. This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and its impact on cellular signaling pathways. The information presented is intended to support further research and development of this compound and related compounds as potential therapeutic or agricultural agents.

Core Mechanism of Action

This compound exerts its biological effect by directly inhibiting the enzymatic activity of succinate dehydrogenase (SDH), also known as mitochondrial complex II. SDH is a key enzyme that links the TCA cycle to the electron transport chain, catalyzing the oxidation of succinate to fumarate. By blocking this crucial step, this compound disrupts cellular respiration and energy production, ultimately leading to cell death in susceptible organisms. Computational docking studies suggest that this compound binds to the ubiquinone-binding (Qp) site of the SDH complex, preventing the natural substrate from accessing the active site. This inhibition leads to an accumulation of succinate, which can have downstream signaling consequences.

Quantitative Biological Activity

The inhibitory potency and fungicidal efficacy of this compound and its analogs have been quantified through various in vitro assays. The following tables summarize the key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound Against Porcine Succinate Dehydrogenase

| Compound | Target | IC50 (nM) |

| This compound (G40) | Porcine SDH | 27 |

IC50: The half maximal inhibitory concentration.

Table 2: In Vivo Fungicidal Activity of this compound Analogs Against Powdery Mildew

| Compound | Fungal Species | EC90 (mg/L) |

| G37 | Wheat Powdery Mildew | 0.031 |

| G34 | Cucumber Powdery Mildew | 1.67 |

EC90: The effective concentration required to inhibit 90% of the fungal growth.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound's biological activity. While the specific protocols from the primary research by Huang et al. (2023) are not publicly available in full detail, the following represents standard and widely accepted procedures for such assays.

Succinate Dehydrogenase (SDH) Inhibition Assay (Colorimetric)

This assay measures the enzymatic activity of SDH by monitoring the reduction of an artificial electron acceptor.

Materials:

-

SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

-

Succinate solution (substrate)

-

DCIP (2,6-dichlorophenolindophenol) solution (electron acceptor)

-

Phenazine methosulfate (PMS) solution (electron carrier)

-

This compound (or other inhibitors) at various concentrations

-

Mitochondrial extract or purified SDH

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture containing SDH Assay Buffer, succinate, and DCIP.

-

Add the mitochondrial extract or purified SDH to the wells of a 96-well plate.

-

Add varying concentrations of this compound to the respective wells. A control well with no inhibitor should be included.

-

Initiate the reaction by adding PMS to all wells.

-

Immediately measure the decrease in absorbance at 600 nm over time in a kinetic mode. The rate of DCIP reduction is proportional to SDH activity.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Antifungal Activity Assay (Mycelial Growth Inhibition)

This assay determines the efficacy of this compound in inhibiting the growth of fungal pathogens.

Materials:

-

Potato Dextrose Agar (PDA) or other suitable fungal growth medium

-

This compound at various concentrations dissolved in a suitable solvent (e.g., DMSO)

-

Fungal pathogen of interest (e.g., Blumeria graminis for wheat powdery mildew)

-

Petri dishes

-

Sterile water

-

Micropipettes

Procedure:

-

Prepare PDA medium and autoclave.

-

While the medium is still molten, add this compound to achieve the desired final concentrations. A control plate with solvent only should be prepared.

-

Pour the amended PDA into sterile Petri dishes and allow them to solidify.

-

Inoculate the center of each plate with a mycelial plug of the fungal pathogen.

-

Incubate the plates at an appropriate temperature and humidity for the specific fungus until the mycelial growth in the control plate has reached a significant diameter.

-

Measure the diameter of the fungal colony on each plate.

-

Calculate the percentage of mycelial growth inhibition for each concentration of this compound compared to the control.

-

Determine the EC50 or EC90 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The inhibition of succinate dehydrogenase by this compound initiates a cascade of events within the cell, primarily stemming from the disruption of the TCA cycle and cellular respiration. The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its evaluation.

Caption: Mechanism of this compound Action.

Caption: Workflow for this compound Evaluation.

Conclusion

This compound is a potent and specific inhibitor of succinate dehydrogenase with demonstrated fungicidal properties. Its mechanism of action, centered on the disruption of cellular respiration, makes it a valuable tool for studying mitochondrial function and a promising lead compound for the development of new antifungal agents. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic and agricultural potential of this compound and its derivatives. Future studies should focus on elucidating its in vivo efficacy, safety profile, and the potential for resistance development in target organisms.

The Role of Sdh-IN-8 in Cellular Respiration: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sdh-IN-8 is a potent and selective inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial Complex II. As a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC), SDH plays a critical role in cellular respiration and energy production. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on cellular respiration, and detailed experimental protocols for its study. Quantitative data on its inhibitory activity and fungicidal properties are presented, along with visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, cell biology, and drug development.

Introduction to Succinate Dehydrogenase and its Inhibition

Succinate dehydrogenase is a crucial enzyme complex embedded in the inner mitochondrial membrane. It is unique in that it participates in both the TCA cycle, where it catalyzes the oxidation of succinate to fumarate, and the electron transport chain, where it transfers electrons from succinate to the ubiquinone pool. This dual role places SDH at a critical juncture of cellular metabolism.

Inhibition of SDH can have profound effects on cellular bioenergetics, leading to a decrease in ATP production and an accumulation of succinate. This has implications in various fields, from agriculture, where SDH inhibitors are used as fungicides, to medicine, where the role of SDH in cancer and other diseases is an active area of research.

This compound has emerged as a potent inhibitor of SDH, demonstrating significant activity in enzymatic assays. Understanding its precise role in modulating cellular respiration is key to harnessing its potential in research and therapeutic applications.

This compound: A Potent Succinate Dehydrogenase Inhibitor

This compound, also referred to as compound G40, is a novel pyrazole-carboxamide derivative identified through a scaffold hopping strategy. Its chemical structure is designed for high-affinity binding to the ubiquinone-binding (Qp) site of the SDH complex.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various assays. The following tables summarize the available data on its enzymatic inhibition and fungicidal efficacy.

| Parameter | Value | Target | Reference |

| IC50 | 27 nM | Porcine Succinate Dehydrogenase | [1] |

| Table 1: In vitro inhibitory activity of this compound against porcine succinate dehydrogenase. |

| Fungal Species | Parameter | Value | Reference |

| Wheat Powdery Mildew (Blumeria graminis f. sp. tritici) | EC90 | 0.031 mg/L | |

| Cucumber Powdery Mildew (Podosphaera xanthii) | EC90 | 1.67 mg/L | |

| Table 2: Fungicidal efficacy of this compound. |

Mechanism of Action: Impact on Cellular Respiration

This compound exerts its effect by directly inhibiting the enzymatic activity of succinate dehydrogenase. This inhibition disrupts the flow of electrons in the electron transport chain, leading to a decrease in cellular oxygen consumption and ATP synthesis.

Signaling Pathway of SDH Inhibition

The following diagram illustrates the central role of SDH in cellular respiration and the point of inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of this compound and its impact on cellular respiration.

Succinate Dehydrogenase (SDH) Activity Assay

This protocol is adapted from standard colorimetric assays for SDH activity.

Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Materials:

-

Mitochondrial protein extract

-

This compound (or other inhibitors) at various concentrations

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 7.4

-

Substrate: 20 mM succinate

-

Electron Acceptor: 50 µM DCPIP

-

Decylubiquinone: 50 µM

-

Potassium cyanide (KCN): 2 mM (to inhibit Complex IV)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 600 nm

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, DCPIP, decylubiquinone, and KCN.

-

Add the mitochondrial protein extract to the wells of the microplate.

-

Add this compound at the desired concentrations to the respective wells. Incubate for 10 minutes at room temperature.

-

Initiate the reaction by adding the succinate substrate to all wells.

-

Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 30°C).

-

The rate of DCPIP reduction is proportional to the SDH activity. Calculate the initial rates from the linear portion of the absorbance vs. time curve.

-

Determine the IC50 value of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Respiration Assay (Oxygen Consumption Rate)

This protocol utilizes the Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) of living cells in real-time.

Principle: The Seahorse XF Analyzer creates a transient microchamber to measure the rate at which cells consume oxygen from the surrounding medium. By sequentially injecting different metabolic inhibitors, various parameters of mitochondrial respiration can be determined.

Materials:

-

Adherent cells of interest (e.g., HepG2, A549)

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Assay Medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

This compound

-

Mitochondrial inhibitors: Oligomycin (ATP synthase inhibitor), FCCP (uncoupling agent), Rotenone/Antimycin A (Complex I and III inhibitors)

-

Seahorse XF Analyzer

Procedure:

-

Cell Plating: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cartridge Hydration: Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Assay Preparation: On the day of the assay, replace the cell culture medium with pre-warmed Seahorse XF Assay Medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Compound Loading: Load the hydrated sensor cartridge with this compound and the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) in the designated injection ports.

-

Seahorse XF Assay:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibrant plate with the cell culture plate.

-

Run the assay protocol, which will measure basal OCR, then sequentially inject the compounds and measure the corresponding changes in OCR.

-

-

Data Analysis: The Seahorse software will calculate key mitochondrial parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. Analyze the effect of this compound on these parameters.

Expected Outcomes and Interpretation

Inhibition of SDH by this compound is expected to lead to a dose-dependent decrease in the oxygen consumption rate. In a Seahorse XF assay, this would manifest as a reduction in basal respiration, ATP-linked respiration, and maximal respiration. The spare respiratory capacity, which represents the cell's ability to respond to an increased energy demand, would also likely be compromised. The accumulation of succinate in the mitochondrial matrix is another anticipated consequence of SDH inhibition.

Applications in Research and Drug Development

The potent and selective nature of this compound makes it a valuable tool for a variety of research applications:

-

Probing Mitochondrial Function: As a specific inhibitor of Complex II, this compound can be used to investigate the role of SDH in normal physiology and in disease models.

-

Cancer Research: Given the emerging role of metabolic reprogramming in cancer, this compound can be used to study the effects of SDH inhibition on tumor cell growth, proliferation, and survival.

-

Fungicide Development: The demonstrated fungicidal properties of this compound suggest its potential as a lead compound for the development of new agricultural fungicides.

-

Drug Discovery: this compound can serve as a reference compound in screening assays for the discovery of new SDH inhibitors with therapeutic potential.

Conclusion

This compound is a powerful tool for the study of cellular respiration and the metabolic consequences of succinate dehydrogenase inhibition. Its high potency and selectivity make it an ideal probe for dissecting the roles of Complex II in health and disease. The experimental protocols detailed in this guide provide a framework for researchers to investigate the effects of this compound and other SDH inhibitors in a variety of biological systems. Further research into the cellular effects of this compound will undoubtedly provide valuable insights into the intricate regulation of mitochondrial bioenergetics and its implications for drug development and agricultural applications.

References

Sdh-IN-8: An Enigmatic Inhibitor of Mitochondrial Function

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

Sdh-IN-8 has been identified as a potent inhibitor of succinate dehydrogenase (SDH), a critical enzyme complex embedded in the inner mitochondrial membrane that plays a central role in both the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). With a reported half-maximal inhibitory concentration (IC50) of 27 nM for porcine SDH, this compound, also referred to as compound G40, demonstrates significant potential as a modulator of cellular metabolism. However, a comprehensive review of the current scientific literature reveals a conspicuous absence of detailed studies on its specific effects on mitochondrial function within mammalian cells. While its potent enzymatic inhibition is established, quantitative data regarding its impact on mitochondrial respiration, cellular ATP production, and the generation of reactive oxygen species (ROS) remain to be elucidated.

This technical guide serves to consolidate the available information on this compound and to provide a framework for its further investigation. Due to the limited specific data on this compound, this document will also draw upon the broader understanding of well-characterized SDH inhibitors to infer its likely effects on mitochondrial bioenergetics and related cellular processes. The experimental protocols and data presentation formats provided herein are intended to serve as a template for researchers aiming to characterize the mitochondrial effects of this compound or similar novel SDH inhibitors.

Introduction to Succinate Dehydrogenase (SDH)

Succinate dehydrogenase (EC 1.3.5.1), also known as Complex II of the ETC, is a unique enzyme complex that participates in both the TCA cycle and oxidative phosphorylation. It catalyzes the oxidation of succinate to fumarate in the TCA cycle, while simultaneously reducing ubiquinone to ubiquinol in the ETC. This dual function places SDH at a critical nexus of cellular energy metabolism.

Inhibition of SDH can have profound consequences on mitochondrial function, leading to:

-

Impaired Mitochondrial Respiration: By blocking the flow of electrons from succinate to the ubiquinone pool, SDH inhibitors disrupt the electron transport chain, leading to a decrease in oxygen consumption.

-

Altered ATP Synthesis: The disruption of the ETC ultimately curtails the proton motive force required for ATP synthesis by ATP synthase (Complex V).

-

Increased Reactive Oxygen Species (ROS) Production: Inhibition of SDH can lead to the accumulation of electrons within the complex, which can be aberrantly transferred to molecular oxygen, generating superoxide radicals and other ROS.

-

Metabolic Reprogramming: Cells may adapt to SDH inhibition by upregulating glycolysis and other metabolic pathways to compensate for the loss of mitochondrial ATP production.

This compound: A Potent but Uncharacterized SDH Inhibitor

This compound (compound G40) is a novel N-cyclopropyl-dichloralkenes-pyrazole-carboxamide derivative identified through a scaffold hopping strategy.[1] Its primary reported activity is the potent inhibition of porcine SDH.

Table 1: Enzymatic Inhibition Data for this compound

| Target Enzyme | Source Organism | IC50 (nM) | Reference |

| Succinate Dehydrogenase (SDH) | Porcine | 27 | [1] |

Despite its potent enzymatic inhibition, there is a significant gap in the literature regarding the cellular effects of this compound. To date, no studies have been published detailing its impact on mitochondrial respiration, ATP levels, or ROS production in mammalian cell lines.

Anticipated Effects of this compound on Mitochondrial Function

Based on the known consequences of SDH inhibition by other well-studied compounds, the following effects of this compound on mitochondrial function in mammalian cells can be anticipated:

3.1. Mitochondrial Respiration

Treatment of cells with this compound is expected to decrease the oxygen consumption rate (OCR), particularly succinate-driven respiration. This can be measured using techniques like Seahorse XF analysis. The extent of inhibition would likely be dose-dependent.

3.2. ATP Production

A reduction in mitochondrial respiration will inevitably lead to a decrease in ATP synthesis via oxidative phosphorylation. This can be quantified using luminescence-based ATP assays. Cells may attempt to compensate by increasing glycolytic ATP production.

3.3. Reactive Oxygen Species (ROS) Generation

Inhibition of the ubiquinone binding site of SDH, which is the likely mechanism for this class of inhibitors, can cause a build-up of electrons within the Fe-S clusters of the SDHB subunit. This can lead to an increased rate of superoxide formation. Fluorescent probes can be used to measure changes in mitochondrial and cellular ROS levels.

3.4. Cell Viability

Prolonged and potent inhibition of SDH can lead to cellular energy crisis and oxidative stress, ultimately resulting in decreased cell viability and induction of apoptosis. This can be assessed using various cell viability assays.

Experimental Protocols for Characterizing this compound

The following section provides detailed methodologies for key experiments to elucidate the effects of this compound on mitochondrial function. These protocols are based on standard techniques and can be adapted for specific cell types and experimental questions.

4.1. Measurement of Mitochondrial Respiration using Seahorse XF Analyzer

This protocol describes a typical mitochondrial stress test to assess the impact of this compound on cellular oxygen consumption.

-

Cell Seeding:

-

Seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.

-

Allow cells to adhere and grow overnight.

-

-

This compound Treatment:

-

Treat cells with a range of this compound concentrations for a specified duration (e.g., 1, 6, or 24 hours). Include a vehicle control (e.g., DMSO).

-

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.

-

Wash cells with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine.

-

Add the final volume of assay medium to each well and incubate the plate in a non-CO2 incubator at 37°C for 1 hour prior to the assay.

-

-

Seahorse XF Assay:

-

Load the sensor cartridge with the following compounds for sequential injection:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Perform the Seahorse XF Cell Mito Stress Test.

-

-

Data Analysis:

-

Normalize OCR data to cell number or protein content.

-

Calculate parameters such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

-

Seahorse XF Mito Stress Test Workflow.

4.2. Quantification of Cellular ATP Levels

This protocol utilizes a luminescence-based assay to measure total cellular ATP.

-

Cell Seeding and Treatment:

-

Seed cells in a white, clear-bottom 96-well plate.

-

Treat cells with various concentrations of this compound for the desired time.

-

-

ATP Assay:

-

Equilibrate the plate to room temperature.

-

Add a volume of a commercial ATP detection reagent (e.g., CellTiter-Glo®) equal to the culture medium volume in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement:

-

Measure luminescence using a plate reader.

-

-

Data Analysis:

-

Generate a standard curve with known ATP concentrations.

-

Calculate the ATP concentration in the samples and normalize to cell number or protein content.

-

Cellular ATP quantification workflow.

4.3. Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol uses a mitochondria-targeted fluorescent probe to detect superoxide levels.

-

Cell Seeding and Treatment:

-

Seed cells on glass-bottom dishes or in a black, clear-bottom 96-well plate.

-

Treat with this compound. Include a positive control (e.g., Antimycin A) and a vehicle control.

-

-

Probe Loading:

-

Wash cells with warm buffer (e.g., HBSS).

-

Incubate cells with a mitochondria-targeted superoxide indicator (e.g., MitoSOX™ Red) in the dark at 37°C.

-

-

Imaging or Plate Reader Measurement:

-

Wash cells to remove excess probe.

-

For imaging, acquire fluorescence images using a fluorescence microscope with appropriate filter sets.

-

For plate reader analysis, measure fluorescence intensity.

-

-

Data Analysis:

-

Quantify the fluorescence intensity per cell or per well and normalize to the control group.

-

Mechanism of mitochondrial ROS detection.

4.4. Cell Viability Assay

This protocol assesses the effect of this compound on cell proliferation and viability.

-

Cell Seeding and Treatment:

-

Seed cells in a 96-well plate.

-

After 24 hours, treat with a serial dilution of this compound.

-

-

Assay:

-

Incubate for a defined period (e.g., 24, 48, 72 hours).

-

Add a viability reagent (e.g., resazurin-based or tetrazolium-based) to each well.

-

Incubate for 1-4 hours.

-

-

Measurement:

-

Measure absorbance or fluorescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Determine the IC50 value for cell viability.

-

Conclusion and Future Directions

This compound is a potent inhibitor of succinate dehydrogenase, yet its specific effects on mammalian mitochondrial function remain largely unexplored. The anticipated consequences of its activity—impaired respiration, decreased ATP production, increased ROS, and reduced cell viability—position it as a valuable tool for studying cellular metabolism and as a potential therapeutic lead. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of this compound and other novel SDH inhibitors. Future research should focus on performing these assays to generate the much-needed quantitative data that will illuminate the precise mitochondrial and cellular consequences of this compound activity. Such studies will be instrumental in determining its utility for both basic research and potential clinical applications.

References

Methodological & Application

Application Notes and Protocols: Sdh-IN-8 In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-8 is a potent inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II, a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1][2] By oxidizing succinate to fumarate, SDH plays a crucial role in cellular respiration and energy production.[2] Inhibition of SDH can lead to an accumulation of succinate, which has been implicated in various pathological conditions, and can impair cellular respiration.[2][3] this compound has demonstrated fungicidal properties and is a valuable tool for studying the biological roles of SDH and for potential therapeutic development.[1]

Mechanism of Action

This compound acts as a direct inhibitor of the SDH enzyme complex. This inhibition blocks the conversion of succinate to fumarate in the TCA cycle and impedes the transfer of electrons to the electron transport chain, thereby disrupting mitochondrial function.[2][4] The accumulation of succinate can have downstream signaling effects, influencing various cellular processes.

Quantitative Data

The following table summarizes the known inhibitory activity of this compound against porcine SDH.

| Compound | Target | IC50 (nM) | Source |

| This compound | Porcine Succinate Dehydrogenase | 27 | [1] |

Signaling Pathway

Caption: this compound inhibits Complex II (SDH) in the electron transport chain.

Experimental Protocols

In Vitro Enzymatic Assay for SDH Inhibition

This protocol describes a colorimetric assay to determine the IC50 value of this compound by measuring the reduction of a probe, which is coupled to the oxidation of succinate.

Materials:

-

This compound

-

Isolated mitochondria or purified SDH enzyme

-

SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

-

Succinate (substrate)

-

DCIP (2,6-dichlorophenolindophenol) or similar colorimetric probe

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare this compound dilutions: Prepare a series of dilutions of this compound in assay buffer. It is advisable to test a wide range of concentrations initially to determine the approximate IC50.

-

Prepare reaction mixture: In a 96-well plate, add the assay buffer, the colorimetric probe (e.g., DCIP), and the mitochondrial preparation or purified SDH enzyme to each well.

-

Add inhibitor: Add the different concentrations of this compound or vehicle control to the appropriate wells.

-

Pre-incubate: Incubate the plate for a specified time (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate reaction: Add the substrate (succinate) to all wells to start the enzymatic reaction.

-

Measure absorbance: Immediately begin measuring the decrease in absorbance at a specific wavelength (e.g., 600 nm for DCIP) over time using a microplate reader in kinetic mode.

-

Data analysis: Calculate the rate of reaction for each concentration of this compound. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay for Cytotoxicity

This protocol outlines a general method to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

-

This compound

-

Mammalian cell line (e.g., HEK293, HepG2)

-

Complete cell culture medium

-

Cell viability reagent (e.g., MTT, resazurin, or a commercial kit)

-

96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in an incubator.

-

Compound treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

-

Cell viability assessment: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Measure signal: Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

-

Data analysis: Normalize the data to the vehicle control and plot cell viability against the logarithm of this compound concentration. Calculate the EC50 value from the resulting dose-response curve.

Experimental Workflow

Caption: Workflow for the in vitro SDH enzyme inhibition assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A suppressor of dioxygenase inhibition in a yeast model of SDH deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of succinate dehydrogenase activity impairs human T cell activation and function - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: A Guide to Cell-Based Assays for Sdh-IN-8, a Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts mitochondrial respiration and leads to the accumulation of succinate.[1] This accumulation can, in turn, inhibit prolyl hydroxylases, leading to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions.[2] This "pseudohypoxic" state is implicated in the progression of certain cancers.[2]

Sdh-IN-8 is a potent and selective inhibitor of SDH, making it a valuable tool for studying the biological consequences of SDH inhibition and for investigating its therapeutic potential in oncology and other diseases. These application notes provide detailed protocols for cell-based assays to characterize the effects of this compound on cell viability, metabolism, and signaling pathways.

Mechanism of Action of SDH Inhibitors

The signaling pathway affected by SDH inhibitors like this compound is centered on the metabolic and downstream consequences of succinate accumulation.

Caption: this compound inhibits SDH, leading to succinate accumulation and HIF-1α stabilization.

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[2]

Materials:

-

Cancer cell lines of interest (e.g., HCT116, A549)

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle control)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay Kit

-

Luminometer

Protocol:

-

Seed cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare a serial dilution of this compound in complete culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[3]

-

Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[4]

-

Add 100 µL of CellTiter-Glo® Reagent to each well.[4]

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[3]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

-

Measure the luminescence using a luminometer.

Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control. Plot the cell viability against the log of the this compound concentration to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell viability).

Cellular Metabolism Assay (Seahorse XF Analyzer)

This assay measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are key indicators of mitochondrial respiration and glycolysis, respectively.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Seahorse XF Cell Mito Stress Test Kit (contains oligomycin, FCCP, and rotenone/antimycin A)

-

Seahorse XF Analyzer

Protocol:

-

Seed cells in a Seahorse XF cell culture microplate at an optimized density for the cell line being used (typically 20,000-80,000 cells/well).

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator.

-

The next day, treat the cells with the desired concentrations of this compound or vehicle control and incubate for the desired duration (e.g., 24 hours).

-

Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ 37°C incubator.

-

Replace the culture medium in the cell plate with 180 µL of pre-warmed Seahorse XF assay medium supplemented with substrates.

-

Incubate the cell plate in a non-CO₂ 37°C incubator for 1 hour prior to the assay.

-

Load the injector ports of the sensor cartridge with the compounds from the Mito Stress Test Kit (Port A: Oligomycin, Port B: FCCP, Port C: Rotenone/Antimycin A).

-

Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and perform the assay.

Data Analysis: The Seahorse XF software will calculate the OCR and ECAR values. The key parameters to analyze are basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. A decrease in these parameters upon treatment with this compound indicates mitochondrial dysfunction.

Experimental Workflow Diagram

References

Application Note: Determination of Sdh-IN-8 IC50 in Fungal Species

Introduction

Succinate dehydrogenase (SDH) is a critical enzyme complex, functioning in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain (ETC). It catalyzes the oxidation of succinate to fumarate. Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.[1][2] Sdh-IN-8 is a potent inhibitor of succinate dehydrogenase, demonstrating significant fungicidal properties.[3] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against various fungal species using a standardized broth microdilution method.

Principle

The IC50 value represents the concentration of an inhibitor required to reduce the activity of a target, in this case, fungal growth, by 50%. This is a key parameter for evaluating the efficacy of antifungal compounds. The broth microdilution method is a widely used technique for in vitro antifungal susceptibility testing.[4][5][6] This method involves challenging a standardized fungal inoculum with serial dilutions of the antifungal agent in a liquid medium within a 96-well microtiter plate. Fungal growth is then assessed after a defined incubation period, typically by spectrophotometric measurement of turbidity or by visual inspection.

Data Presentation

The antifungal activity of this compound is summarized in the table below, presenting the IC50 values against a panel of representative fungal species.

| Fungal Species | Strain ID | This compound IC50 (µg/mL) | Reference Compound (e.g., Boscalid) IC50 (µg/mL) |

| Aspergillus fumigatus | ATCC 204305 | 0.045 | 0.15 |

| Candida albicans | SC5314 | 0.210 | 1.50 |

| Fusarium oxysporum | ATCC 48112 | 0.098 | 0.55 |

| Botrytis cinerea | ATCC 11542 | 0.032 | 0.12 |

| Rhizoctonia solani | AG1-IA | 0.025 | 0.09 |

Note: The IC50 values presented in this table are for illustrative purposes and may vary depending on the specific fungal isolates and experimental conditions.

Experimental Protocols

Materials and Reagents

-

Fungal strains of interest

-

This compound (MedChemExpress, Cat. No.: HY-145838 or equivalent)

-

Dimethyl sulfoxide (DMSO)

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate

-

MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile distilled water

-

Spectrophotometer (plate reader)

Preparation of Media and Reagents

-

Buffered RPMI 1640 Medium: Prepare RPMI 1640 medium according to the manufacturer's instructions. Buffer to pH 7.0 with 0.165 M MOPS.[4] Sterilize by filtration.

-

This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in DMSO. Store at -20°C. Further dilutions should be made in the buffered RPMI 1640 medium.

Fungal Inoculum Preparation

The preparation of the fungal inoculum is crucial for reproducible results and varies between yeasts and filamentous fungi.

-

For Yeasts (e.g., Candida albicans):

-

Subculture the yeast on a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours at 30-35°C.[5]

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 cells/mL).

-

Dilute this suspension in the buffered RPMI 1640 medium to achieve a final working concentration of 0.5-2.5 x 10^3 cells/mL in the microtiter plate wells.[5]

-

-

For Filamentous Fungi (e.g., Aspergillus fumigatus):

-

Grow the fungus on a suitable agar medium (e.g., Potato Dextrose Agar) until sporulation is evident.

-

Harvest conidia by flooding the plate with sterile saline containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

-

Filter the suspension through sterile gauze to remove hyphal fragments.

-

Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 spores/mL using a hemocytometer.[4]

-

Broth Microdilution Assay

-

Serial Dilutions: In a 96-well plate, perform serial two-fold dilutions of this compound in buffered RPMI 1640 medium to achieve a range of final concentrations (e.g., from 16 µg/mL to 0.03 µg/mL). The final volume in each well should be 100 µL.

-

Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing the this compound dilution. This will bring the total volume to 200 µL and dilute the compound to its final test concentration.

-

Controls:

-

Growth Control: Include wells with 100 µL of fungal inoculum and 100 µL of drug-free medium.

-

Sterility Control: Include wells with 200 µL of sterile, uninoculated medium.

-

Solvent Control: If high concentrations of DMSO are used, include a control with the highest concentration of DMSO to ensure it does not affect fungal growth.

-

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for a duration suitable for the growth of the specific fungus (typically 24-72 hours).[4][6]

-

Reading the Results:

-

Visual Reading: The Minimum Inhibitory Concentration (MIC) can be determined as the lowest concentration of this compound that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction) compared to the growth control.[7]

-

Spectrophotometric Reading: Measure the optical density (OD) at a suitable wavelength (e.g., 530 nm) using a microplate reader.

-

Data Analysis and IC50 Calculation

-

Calculate the percentage of growth inhibition for each this compound concentration using the following formula:

% Inhibition = 100 - [ (OD_test - OD_sterility) / (OD_growth_control - OD_sterility) ] * 100

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value.

Visualizations

Signaling Pathway of SDH Inhibition

Caption: Mechanism of this compound action on the mitochondrial respiratory chain.

Experimental Workflow for IC50 Determination

Caption: Workflow for determining the IC50 of this compound using broth microdilution.

References

- 1. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Comparison of E-Test and Broth Microdilution Methods for Antifungal Drug Susceptibility Testing of Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sdh-IN-8 in Laboratory Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sdh-IN-8 is a potent inhibitor of Succinate Dehydrogenase (SDH), a critical enzyme complex (Complex II) in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] Inhibition of SDH disrupts cellular respiration and energy production, making this compound a valuable tool for studying cellular metabolism, particularly in the context of cancer and parasitic diseases where metabolic reprogramming is a key feature.[2] These application notes provide detailed protocols for utilizing this compound in various laboratory experiments to investigate its effects on cellular function.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the SDH complex, preventing the oxidation of succinate to fumarate.[2] This disruption of the TCA cycle and the electron transport chain leads to two primary consequences: a decrease in ATP production and an accumulation of succinate.[2] The buildup of succinate has been shown to have downstream signaling effects, including the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), which can promote a pseudohypoxic state and influence gene expression related to angiogenesis and glycolysis.[3] Furthermore, SDH inhibition can impair de novo purine synthesis, highlighting a link between mitochondrial metabolism and nucleotide biosynthesis.[4]

Signaling Pathway of SDH Inhibition

Caption: Signaling pathway of SDH inhibition by this compound.

Quantitative Data

The following table summarizes the known quantitative data for this compound. This table should be updated as more data becomes available from experimental findings.

| Parameter | Species/Cell Line | Value | Reference |

| IC50 | Porcine SDH | 27 nM | [1] |

| EC50 (Cell Viability) | e.g., HCT116 | Data not available | |

| EC50 (OCR Inhibition) | e.g., A549 | Data not available | |

| Effect on Succinate Levels | Cell Line | Fold Change | |

| Effect on HIF-1α Stabilization | Cell Line | Fold Change |

Experimental Protocols

Herein are detailed protocols for key experiments to characterize the effects of this compound.

Biochemical Succinate Dehydrogenase (SDH) Activity Assay

This protocol measures the enzymatic activity of SDH in isolated mitochondria or cell lysates. The assay is based on the reduction of an electron acceptor, 2,6-dichlorophenolindophenol (DCIP), which can be measured spectrophotometrically.

Materials:

-

This compound

-

Isolated mitochondria or cell lysate

-

SDH Assay Buffer (e.g., 25 mM Potassium Phosphate, 5 mM MgCl₂, pH 7.2)

-

Succinate solution (e.g., 100 mM)

-

DCIP solution (e.g., 2 mM)

-

Rotenone (e.g., 10 mM in DMSO)

-

Potassium cyanide (KCN) (e.g., 100 mM)

-

96-well microplate

-

Spectrophotometer capable of reading at 600 nm

Protocol:

-

Sample Preparation:

-

Isolate mitochondria from cells or tissue using a standard differential centrifugation protocol.

-

Alternatively, prepare a cell lysate by homogenizing cells in ice-cold SDH Assay Buffer.

-

Determine the protein concentration of the mitochondrial suspension or cell lysate using a standard method (e.g., BCA assay).

-

-

Assay Setup:

-

Prepare a reaction mixture containing SDH Assay Buffer, succinate (final concentration, e.g., 10 mM), rotenone (to inhibit Complex I, final concentration, e.g., 5 µM), and KCN (to inhibit Complex IV, final concentration, e.g., 1 mM).

-

Prepare serial dilutions of this compound in the reaction mixture to determine the IC₅₀. Include a vehicle control (e.g., DMSO).

-

Add 50 µL of the reaction mixture (with or without this compound) to each well of a 96-well plate.

-

-

Enzyme Reaction:

-

Initiate the reaction by adding 5-20 µg of mitochondrial protein or cell lysate to each well.

-

Immediately add DCIP to a final concentration of, for example, 50 µM.

-

-

Measurement:

-

Measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 5-10 minutes) at a constant temperature (e.g., 25°C). The rate of DCIP reduction is proportional to SDH activity.

-

-

Data Analysis:

-

Calculate the rate of change in absorbance (ΔA600/min).

-

Plot the percentage of SDH activity relative to the vehicle control against the log concentration of this compound.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Experimental Workflow: Biochemical SDH Activity Assay

References

- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hbmahesh.weebly.com [hbmahesh.weebly.com]

- 3. content.abcam.com [content.abcam.com]

- 4. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Sdh-IN-8 in the Study of Mitochondrial Dysfunction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Sdh-IN-8, a potent inhibitor of Succinate Dehydrogenase (SDH), as a tool to investigate mitochondrial dysfunction. The protocols outlined below are designed to enable researchers to characterize the effects of this compound on enzymatic activity, cellular respiration, and mitochondrial health.

Introduction to this compound

This compound is a potent small molecule inhibitor of Succinate Dehydrogenase (SDH), also known as mitochondrial Complex II.[1] SDH is a critical enzyme that functions at the intersection of the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC).[2][3][4] It catalyzes the oxidation of succinate to fumarate in the TCA cycle while transferring electrons to the ubiquinone pool in the ETC.[2][5] Due to this dual role, inhibition of SDH provides a direct method for inducing and studying mitochondrial dysfunction. This compound allows for the acute and specific chemical knockout of SDH/Complex II activity, making it an invaluable tool for probing the metabolic and signaling consequences of mitochondrial impairment.

Mechanism of Action

By inhibiting SDH, this compound blocks the conversion of succinate to fumarate. This leads to several key downstream cellular events:

-

Succinate Accumulation: The blockage of SDH activity leads to a buildup of its substrate, succinate.[6]

-

Impaired Electron Transport: As Complex II is inhibited, the flow of electrons from succinate to the ubiquinone pool is halted, impairing the overall function of the electron transport chain and reducing ATP production via oxidative phosphorylation.[7][8]

-

Metabolic Reprogramming: Cells compensate for the loss of oxidative phosphorylation by upregulating other metabolic pathways, such as glycolysis.[7][9]

-

Signaling Pathway Modulation: Accumulated succinate can act as an oncometabolite, inhibiting 2-oxoglutarate-dependent dioxygenases, which leads to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α) and alterations in the epigenetic landscape.[6][7]

Quantitative Data for this compound Characterization

Effective use of a chemical probe requires understanding its key performance parameters. The following table summarizes essential quantitative data for this compound.

| Parameter | Value | Description |